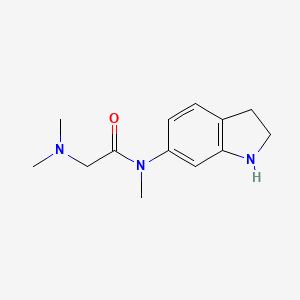

Acetamide,n-(2,3-dihydro-1h-indol-6-yl)-2-(dimethylamino)-n-methyl-

CAS No.:

Cat. No.: VC20490612

Molecular Formula: C13H19N3O

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19N3O |

|---|---|

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methylacetamide |

| Standard InChI | InChI=1S/C13H19N3O/c1-15(2)9-13(17)16(3)11-5-4-10-6-7-14-12(10)8-11/h4-5,8,14H,6-7,9H2,1-3H3 |

| Standard InChI Key | JQQSYNFSDWLJLQ-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CC(=O)N(C)C1=CC2=C(CCN2)C=C1 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s indole scaffold consists of a benzene ring fused to a five-membered pyrrole ring, with a partially saturated dihydroindole system reducing aromaticity at the 2,3-positions. This saturation alters electron distribution, potentially enhancing reactivity at the 6-position where the acetamide group is attached. The N-methyl acetamide moiety (-NHCOCH₃) and dimethylamino group (-N(CH₃)₂) introduce polar and basic functionalities, influencing solubility and intermolecular interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₃O |

| Molecular Weight | 233.31 g/mol |

| CAS Number | Not publicly disclosed |

| Key Functional Groups | Indole, Acetamide, Dimethylamino |

Spectroscopic Features

While experimental spectral data (e.g., NMR, IR) are unavailable in public sources, computational predictions suggest characteristic signals:

-

¹H NMR: Aromatic protons on the indole ring (δ 6.8–7.4 ppm), methyl groups in dimethylamino (δ 2.2–2.5 ppm), and N-methyl acetamide (δ 3.0 ppm).

-

IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹).

Synthesis and Chemical Reactivity

Synthetic Pathways

No explicit synthesis protocols are documented, but analogous indole derivatives are typically synthesized via:

-

Fischer Indole Synthesis: Cyclization of phenylhydrazines with ketones under acidic conditions .

-

Buchwald-Hartwig Amination: Coupling aryl halides with amines to install the dimethylamino group .

-

Acylation: Reaction of indole amines with acetyl chloride to form the acetamide.

A hypothetical route could involve:

-

Step 1: Synthesis of 6-amino-2,3-dihydro-1H-indole via hydrogenation of 6-nitroindole.

-

Step 2: N-methylation using methyl iodide in the presence of a base.

-

Step 3: Acylation with chloroacetyl chloride followed by displacement with dimethylamine.

Reactivity Profile

The compound’s functional groups dictate its chemical behavior:

-

Indole Ring: Electrophilic substitution at the 5-position due to electron-donating effects of the dihydro group .

-

Acetamide: Hydrolysis under acidic or basic conditions to yield carboxylic acids or amines .

-

Dimethylamino Group: Quaternary ammonium salt formation with alkylating agents.

Comparative Analysis with Analogous Compounds

Table 2: Bioactivity Comparison

| Compound | Target | IC₅₀/EC₅₀ |

|---|---|---|

| Apremilast (PDE4 Inhibitor) | PDE4 | 74 nM |

| GF 109203X (Kinase Inhibitor) | PKC | 20 nM |

| Current Compound (Hypothetical) | PI3Kδ/γ | Pending |

The dimethylamino group in this compound may confer superior selectivity for PI3K isoforms compared to apremilast’s sulfone moiety .

Future Research Directions

-

Synthetic Optimization: Develop regioselective methods to reduce byproducts during acylation.

-

In Vivo Studies: Evaluate pharmacokinetics in rodent models to assess bioavailability.

-

Target Identification: High-throughput screening against kinase and GPCR libraries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume